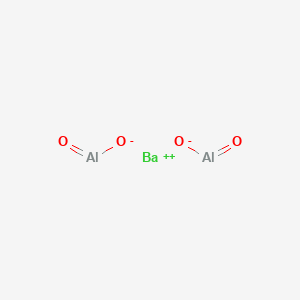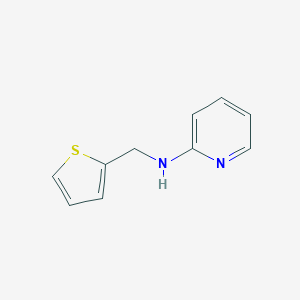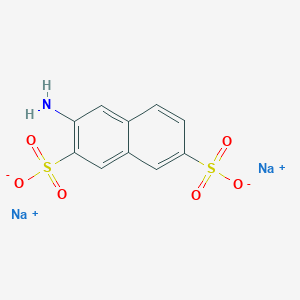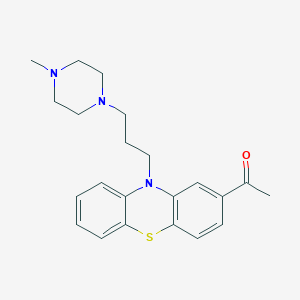
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL is a chemical compound that has been used extensively in scientific research. It is a member of the phenothiazine family of compounds and is known for its unique properties that make it useful in a variety of applications. In
Mecanismo De Acción
The exact mechanism of action of Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL is not fully understood. However, it is known to interact with various biological targets, including G protein-coupled receptors and ion channels. It has been shown to modulate the activity of these targets, leading to changes in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL has a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin. It has also been shown to affect ion channel activity, leading to changes in the electrical properties of cells. These effects can have significant implications for the functioning of the nervous system and other biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL in lab experiments is its versatility. It can be used to study a variety of biological processes and has a wide range of applications. However, it is also important to note that the compound has some limitations. For example, it may have off-target effects that can complicate experimental results. Additionally, the compound may be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research involving Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL. One area of research could focus on the development of new derivatives of the compound that have improved selectivity and reduced toxicity. Another area of research could focus on the use of the compound as a therapeutic agent for the treatment of neurological disorders. Additionally, the compound could be used to study the role of various biological targets in disease processes, leading to the development of new treatments and therapies.
Métodos De Síntesis
The synthesis of Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL involves the reaction of 2-chloro-10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazine with sodium methoxide in methanol. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The compound is then purified using column chromatography to obtain a pure sample.
Aplicaciones Científicas De Investigación
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL has been used extensively in scientific research as a tool for studying various biological processes. It has been used in the study of neurotransmitter release, receptor binding, and ion channel activity. It has also been used as a fluorescent probe to study the dynamics of membrane proteins.
Propiedades
Número CAS |
1053-74-3 |
|---|---|
Nombre del producto |
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL |
Fórmula molecular |
C22H27N3OS |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C22H27N3OS/c1-17(26)18-8-9-22-20(16-18)25(19-6-3-4-7-21(19)27-22)11-5-10-24-14-12-23(2)13-15-24/h3-4,6-9,16H,5,10-15H2,1-2H3 |
Clave InChI |
WKCTYFQBCFYMAR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C |
Otros números CAS |
1053-74-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



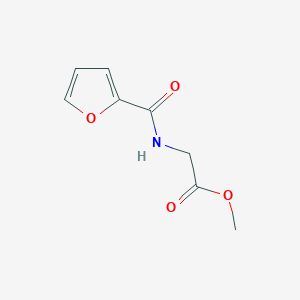

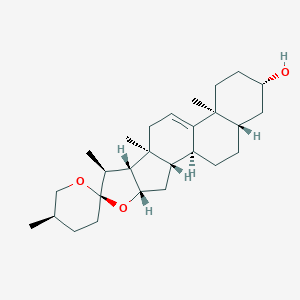
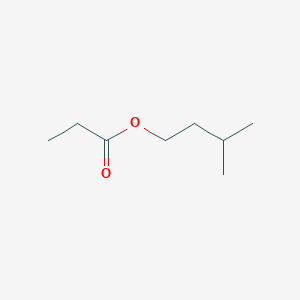
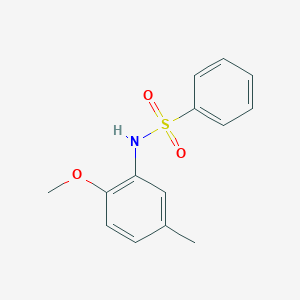
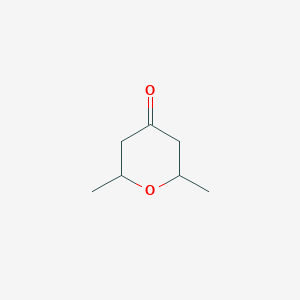
![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)
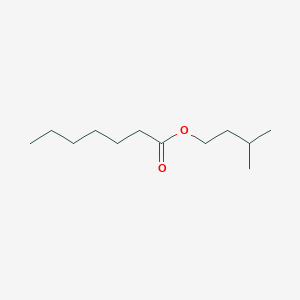
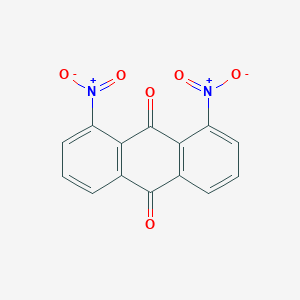
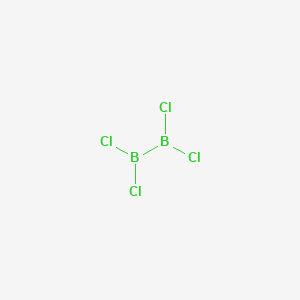
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
